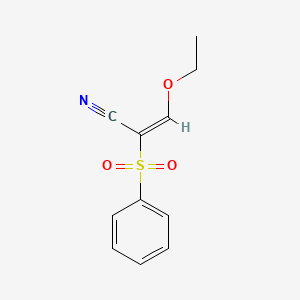
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is a compound that belongs to the class of organic molecules known as sulfonyl acrylonitriles. These compounds are characterized by the presence of a sulfonyl group attached to an acrylonitrile moiety. The sulfonyl group is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and bonded to a phenyl ring. The acrylonitrile part of the molecule contains a carbon-carbon triple bond, which is highly reactive and can participate in various chemical reactions .
Synthesis Analysis
The synthesis of sulfonyl acrylonitriles, such as 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile, typically involves the reaction of a suitable sulfonyl compound with an acrylonitrile derivative. While the provided papers do not directly describe the synthesis of this specific compound, they do provide insights into related compounds. For example, the synthesis of related acrylonitrile derivatives has been achieved through base-catalyzed reactions involving aldehydes and acetonitriles . Additionally, the synthesis of sulfonyl acrylonitriles has been explored in the context of developing novel inhibitors of cancer metastasis, where the sulfonylacrylonitrile moiety is essential for the observed biological activity .
Molecular Structure Analysis
The molecular structure of sulfonyl acrylonitriles is characterized by the orientation of the sulfonyl-bound phenyl group and the acrylate moiety with respect to the core structure of the molecule. In closely related compounds, the planes of these groups are inclined at various angles, which can influence the overall molecular conformation and the potential for intramolecular interactions, such as hydrogen bonding and pi-pi stacking . These structural features are crucial for the physical properties of the compound and its reactivity.
Chemical Reactions Analysis
Sulfonyl acrylonitriles can participate in a variety of chemical reactions due to the presence of the reactive acrylonitrile group. This group can undergo polymerization reactions, as seen in the diradical polymerization of acrylonitrile initiated by related compounds . Furthermore, the acrylonitrile moiety can be incorporated into copolymers, as demonstrated by the formation of linear copolymers of ethylene and acrylonitrile catalyzed by palladium complexes . These reactions highlight the versatility of acrylonitrile derivatives in polymer chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile can be inferred from studies on similar compounds. For instance, the crystalline structure of related molecules has been determined, revealing the presence of intermolecular interactions that govern the crystal packing . These interactions can affect the melting point, solubility, and stability of the compound. Additionally, the reactivity of the acrylonitrile group towards nucleophilic substitution has been explored, which is relevant for the modification of the compound's chemical properties .
Safety And Hazards
特性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-ethoxyprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-9-11(8-12)16(13,14)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBSEPGZUQYAT-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

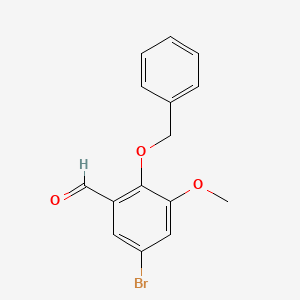

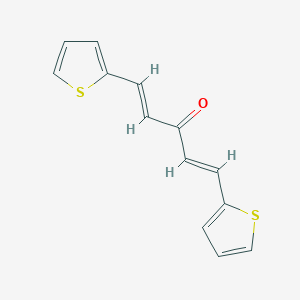
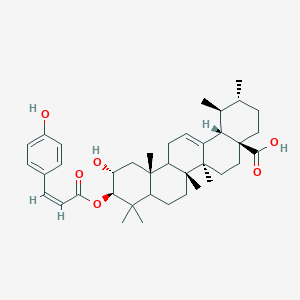
![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B3034317.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline](/img/structure/B3034318.png)
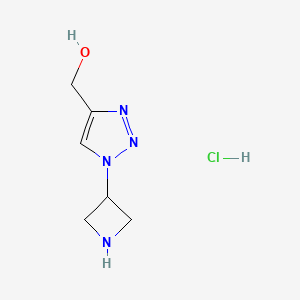
![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)
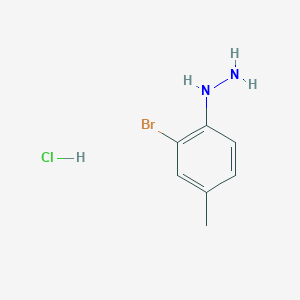
![2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid](/img/structure/B3034327.png)
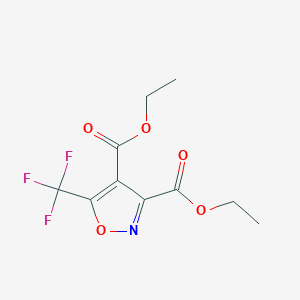

![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)